GFR Measurement: Near-Perfect Agreement (r²=0.99) with Gold-Standard Iohexol
In a head-to-head clinical study of 120 adults, relmapirazin demonstrated near-perfect linear correlation with the gold-standard GFR tracer iohexol for measuring glomerular filtration rate [1]. Bland-Altman analysis confirmed minimal bias, with a mean difference of just -0.7 mL/min [1]. The study included patients with eGFR values ranging from normal to Stage 4 chronic kidney disease [1].
| Evidence Dimension | Glomerular Filtration Rate (GFR) Measurement Correlation and Agreement |
|---|---|
| Target Compound Data | GFR measurement via relmapirazin plasma clearance. |
| Comparator Or Baseline | Iohexol: GFR measurement via iohexol plasma clearance. |
| Quantified Difference | r² = 0.99; Bland-Altman Limits of Agreement: -7.0 to +5.6 mL/min; Mean difference: -0.7 mL/min |
| Conditions | 120 adults with eGFR ranging from normal to Stage 4 CKD. Intravenous administration of both agents, serial blood sampling over 12 hours, plasma GFR determined via two-compartment PK model. |
Why This Matters
This establishes relmapirazin as a clinically equivalent alternative to iohexol for plasma-based GFR measurement, providing a robust foundation for its use in transdermal, point-of-care applications.
- [1] Dorshow, R. B., Debreczeny, M. P., Goldstein, S. L., & Shieh, J. J. (2024). Clinical validation of the novel fluorescent glomerular filtration rate tracer agent relmapirazin (MB-102). Kidney International, 106(4), 679-687. View Source
